3-chloro-2-fluoro-6-trifluoromethyl benzonitrile synonyms and IUPAC name
3-chloro-2-fluoro-6-trifluoromethyl benzonitrile synonyms and IUPAC name
High-Performance Intermediate for Agrochemical & Pharmaceutical Scaffolds
Executive Summary
This technical guide provides a comprehensive analysis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile , a highly specialized halogenated aromatic intermediate. Characterized by its dense functionalization pattern (1,2,3,6-substitution), this molecule serves as a critical electrophilic scaffold in the synthesis of next-generation herbicides (specifically hydroxyphenylpyruvate dioxygenase inhibitors) and kinase-targeting pharmaceuticals. Its utility is defined by the unique reactivity of the C2-fluorine atom, which is activated for regiospecific Nucleophilic Aromatic Substitution (SNAr), enabling the rapid construction of fused heterocycles.
Part 1: Nomenclature & Chemical Identification[1]
Accurate identification is paramount for regulatory compliance and database searching. The following data is verified against CAS Registry and IUPAC standards.
| Parameter | Identifier / Value |
| IUPAC Name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile |
| CAS Registry Number | 186517-00-0 |
| Molecular Formula | C₈H₂ClF₄N |
| Molecular Weight | 223.56 g/mol |
| SMILES | FC1=C(Cl)C=CC(C(F)(F)F)=C1C#N |
| InChI Key | AVIILPWTQMSBOW-UHFFFAOYSA-N |
| Common Synonyms | [1][2][3][4][5][6][7][8] • 2-Fluoro-3-chloro-6-trifluoromethylbenzonitrile• 3-Chloro-2-cyano-benzotrifluoride• 6-Trifluoromethyl-3-chloro-2-fluorobenzonitrile |
Part 2: Structural Analysis & Electronic Properties
The reactivity of this molecule is dictated by the synergistic electronic effects of its substituents. Understanding this landscape is required to predict reaction outcomes.
Substituent Effects
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Nitrile (C1, -CN): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It significantly lowers the LUMO energy of the ring, activating it toward nucleophilic attack.
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Fluorine (C2, -F): Positioned ortho to the nitrile. While fluorine is a weak resonance donor, its extreme electronegativity (-I effect) makes the C2 carbon highly electrophilic. In SNAr reactions, fluorine is the superior leaving group due to the stabilization of the transition state.
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Chlorine (C3, -Cl): Provides steric bulk and lipophilicity. It is less labile than the C2-fluorine.
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Trifluoromethyl (C6, -CF3): A potent EWG positioned ortho to the nitrile. It creates a "steric pocket" around the nitrile but further activates the ring electron-deficiency.
Regioselectivity Logic
The C2 position is the "soft spot" for nucleophiles. It is activated by the ortho-nitrile effect. The C3-Chlorine is deactivated relative to the fluorine because Cl is a poorer leaving group in SNAr and is positioned meta to the primary activator (CN).
Part 3: Synthetic Methodologies
Two primary routes exist for the synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. The Sandmeyer Route is preferred for laboratory scale due to higher regiocontrol, while the Halex Route is favored in industrial settings.
Pathway Visualization
Laboratory Protocol: Sandmeyer Reaction
Objective: Convert 3-chloro-2-fluoro-6-(trifluoromethyl)aniline to the nitrile.
Reagents:
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Precursor: 3-chloro-2-fluoro-6-(trifluoromethyl)aniline (1.0 eq)
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Sodium Nitrite (NaNO₂, 1.1 eq)
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Copper(I) Cyanide (CuCN, 1.2 eq)
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Sulfuric Acid (20% aq)
Step-by-Step Methodology:
-
Diazotization: Suspend the aniline in 20% H₂SO₄ and cool to 0°C in an ice-salt bath.
-
Addition: Dropwise add an aqueous solution of NaNO₂, maintaining internal temperature < 5°C. Stir for 30 minutes. Critical: Verify diazotization by checking for excess nitrous acid with starch-iodide paper (should turn blue).
-
Neutralization: Carefully neutralize the diazonium solution to pH 6-7 using solid NaHCO₃ (keep cold).
-
Cyanation: In a separate vessel, dissolve CuCN and KCN in water/toluene. Cool to 0°C.
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Coupling: Slowly add the neutralized diazonium mixture to the CuCN solution.
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Workup: Allow to warm to room temperature. Extract with ethyl acetate.[9] Wash organic layer with 1M NaOH (to remove phenols) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from hexane/ethanol to yield white crystals (mp 46-48°C).
Part 4: Reactivity Profile & Applications
The core utility of this molecule lies in its ability to undergo Regioselective SNAr .
The SNAr Mechanism
Nucleophiles (Nu⁻) attack the C2 carbon, forming a resonance-stabilized Meisenheimer complex. The high electronegativity of fluorine and the electron-withdrawing nitrile group stabilize this intermediate, lowering the activation energy.
Validated Transformations
| Nucleophile | Reagent | Product Type | Application |
| Hydrazine | NH₂NH₂ · H₂O | 3-amino-1H-indazole deriv. | Precursor to pyrazole herbicides. |
| Amines | R-NH₂ / Et₃N | 2-amino-benzonitriles | Kinase inhibitor scaffolds. |
| Thiolates | NaS-R | 2-thio-benzonitriles | Sulfur-bridged heterocycles. |
| Hydroxide | NaOH / H₂O | 2-hydroxy-benzonitrile | Intermediate for hydrolysis to salicylic acids. |
Part 5: Handling & Safety Protocols
Hazard Classification:
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Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Nitriles liberate cyanide upon metabolism.
-
Skin/Eye Irritation: Fluorinated aromatics are severe irritants.
-
Environmental: Toxic to aquatic life with long-lasting effects.
Standard Operating Procedure (SOP):
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Spill Management: Do not wash into drains. Absorb with inert material (vermiculite). Treat waste as hazardous halogenated organic waste.
-
First Aid: In case of inhalation, move to fresh air immediately. If swallowed, do not induce vomiting; seek immediate medical attention (suspected cyanide mechanism).
References
-
Thermo Scientific Chemicals. (n.d.). 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%. Fisher Scientific.[1] Retrieved February 21, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2025).[10] Benzonitrile, 3-chloro-2-fluoro-.[1][3][6][10][11] NIST Chemistry WebBook, SRD 69.[10] Retrieved February 21, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 21, 2026, from [Link]
-
PubChem. (2025).[3] 3-Bromo-6-chloro-2-fluorobenzonitrile (Analogous Structure Data). National Library of Medicine. Retrieved February 21, 2026, from [Link]
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- 3. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
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